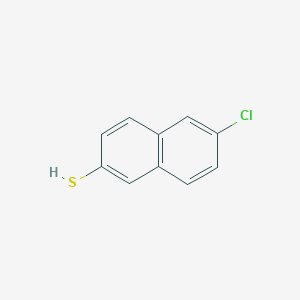

6-Chloronaphthalene-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

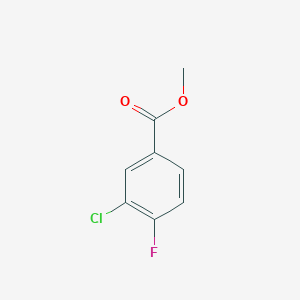

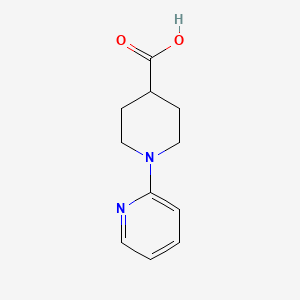

6-Chloronaphthalene-2-thiol is a chemical compound used in scientific research . It possesses unique properties that make it valuable for studying organic reactions and synthesizing novel compounds.

Physical And Chemical Properties Analysis

6-Chloronaphthalene-2-thiol has a molecular weight of 194.68 . The boiling point is not clearly mentioned . The compound is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Fluorescence in Protein Studies

6-Chloronaphthalene-2-thiol derivatives exhibit enhanced fluorescence upon reacting with thiols, making them useful in studying protein conformation and hydrophobic domains. This is exemplified by 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), a derivative that labels thiol moieties in proteins and displays fluorescence sensitivity to environmental changes (Prendergast et al., 1983).

High-Performance Liquid Chromatography (HPLC) Applications

Certain 6-chloronaphthalene-2-thiol derivatives serve as effective fluorogenic labeling reagents in HPLC for analyzing biologically important thiols. Their reaction with thiols results in fluorescent adducts, useful for the detection and separation of these compounds in complex mixtures (Gatti et al., 1990).

Glutathione Transferase Assays

Thiol-reactive molecules derived from 6-chloronaphthalene-2-thiol, such as 6-chloroacetyl-2-dimethylaminonaphthalene, act as substrates for glutathione transferases (GSTs). They offer a sensitive assay for GSTs due to their strong fluorescence increase upon conjugation with glutathione (Svensson et al., 2002).

Thiol-Click Chemistry

6-Chloronaphthalene-2-thiol compounds contribute to the expanding field of thiol-click chemistry, which has wide-ranging applications in chemical, biological, and materials sciences due to their high reactivity and benign reaction conditions (Hoyle et al., 2010).

Purification of Low-Molecular-Mass Thiols

Derivatives of 6-chloronaphthalene-2-thiol are utilized in creating heterodisulfides for the isolation and purification of low-molecular-mass thiols. These derivatives exhibit favorable chromatographic properties and help circumvent issues like oxidation and low thiol concentrations in cell-free extracts (Steenkamp & Vogt, 2004).

Synthesis of Aminonaphthoquinones

6-Chloronaphthalene-2-thiol derivatives are involved in synthesizing novel thio-substituted aminonaphthoquinones. These compounds, created by reacting various thiol compounds with 3-chloronaphthalene-1,4-dione derivatives, have potential applications in medicinal chemistry (Yıldız & Tuyun, 2018).

Oxidation of Thiols

Certain derivatives of 6-chloronaphthalene-2-thiol are used as reagents for the oxidation of thiols to disulfides, demonstrating efficacy and selectivity under neutral and anhydrous conditions. This application is crucial in various chemical synthesis processes (Tajbakhsh et al., 2004).

Organic Electronics and Solar Cells

Derivatives of 6-chloronaphthalene-2-thiol are used in the modification of organic/metal interfaces, crucial for applications in molecular electronics, OLEDs, OFETs, and organic solar cells. They assist in tuning the hole injection barrier, which is vital for device performance (Chen et al., 2006).

Propiedades

IUPAC Name |

6-chloronaphthalene-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDQDTFBOZKROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591281 |

Source

|

| Record name | 6-Chloronaphthalene-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloronaphthalene-2-thiol | |

CAS RN |

392330-26-6 |

Source

|

| Record name | 6-Chloronaphthalene-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

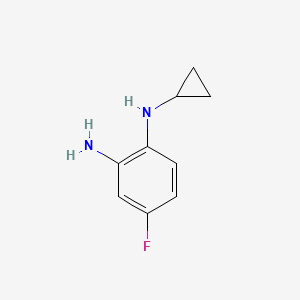

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)

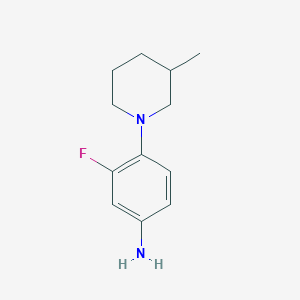

![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)

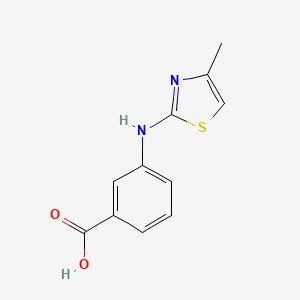

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)